methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a bromo group, an isopropyl group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate as the starting material.
Bromination Reaction: The bromination step involves the addition of bromine (Br2) to the pyrazole ring. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. Large-scale production often requires stringent control of reaction parameters, including temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in an acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research has explored its use in the development of drugs targeting various diseases, such as cancer and inflammation. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
The mechanism by which methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness: Methyl 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a bromo group and an isopropyl group on the pyrazole ring, which can influence its reactivity and biological activity compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and industrial chemicals.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)7-6(10)8(9(13)14-4)12(3)11-7/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRVZPNWIZUQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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